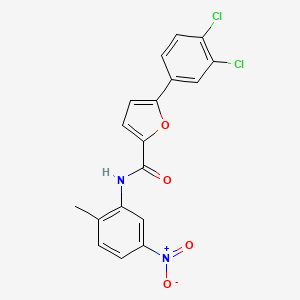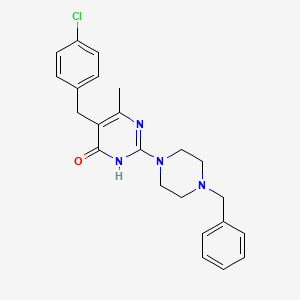![molecular formula C19H26N2O5 B6015762 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(oxolan-3-yl)benzamide](/img/structure/B6015762.png)
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(oxolan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(oxolan-3-yl)benzamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzamide moiety, and an oxolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(oxolan-3-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group is introduced via an acylation reaction using methoxyacetyl chloride and a suitable base.
Coupling with Benzamide: The piperidine intermediate is then coupled with a benzamide derivative under appropriate conditions to form the desired product.
Oxolane Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(oxolan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(oxolan-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(oxolan-3-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Methylpiperidin-4-yl)oxy]aniline: This compound shares a similar piperidine structure but differs in the substituents attached to the ring.
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(3-methoxybenzyl)benzamide: Another related compound with variations in the benzamide and oxolane groups.
Uniqueness
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(oxolan-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(oxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-13-18(22)21-9-6-17(7-10-21)26-16-4-2-14(3-5-16)19(23)20-15-8-11-25-12-15/h2-5,15,17H,6-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFJWCFYPNFXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dichlorophenyl)-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6015685.png)
![3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6015686.png)
![N-ethyl-5-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6015699.png)
![(1-{5-[(1-ethylpropyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6015707.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6015712.png)
![3-hydroxy-1-methyl-3-({methyl[(7-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6015719.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6015723.png)
![[(1R,2R)-2-hydroxy-1-imidazol-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B6015727.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine](/img/structure/B6015731.png)


![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6015753.png)
![3-CYANO-7-METHYLDIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE](/img/structure/B6015760.png)
![methyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6015765.png)
